4-Butylbenzoyl chloride

Liquid Crystals Mesomorphic Properties Materials Chemistry

4-Butylbenzoyl chloride (CAS 28788-62-7) is an aromatic acyl chloride featuring an n-butyl group at the para position of the benzoyl moiety. This compound is a reactive intermediate with a molecular weight of 196.67 g/mol and a density of 1.051 g/mL at 25 °C.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 28788-62-7
Cat. No. B1330187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylbenzoyl chloride
CAS28788-62-7
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3
InChIKeyOUOWCSJYDCPVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylbenzoyl chloride (CAS 28788-62-7): A Key Intermediate for Tailored Liquid Crystal and Polymer Synthesis


4-Butylbenzoyl chloride (CAS 28788-62-7) is an aromatic acyl chloride featuring an n-butyl group at the para position of the benzoyl moiety. This compound is a reactive intermediate with a molecular weight of 196.67 g/mol and a density of 1.051 g/mL at 25 °C . Its primary function in organic synthesis is to serve as an electrophilic acylating agent, enabling the introduction of the 4-butylbenzoyl group into diverse molecular frameworks . This specific substitution is crucial for imparting desired physical properties, such as specific mesophase behavior in liquid crystalline materials, to the final target molecules [1].

Why 4-Butylbenzoyl chloride (CAS 28788-62-7) Cannot Be Substituted by Other 4-Alkylbenzoyl Chlorides


Within the class of 4-alkylbenzoyl chlorides, the length and nature of the alkyl chain are not interchangeable features; they are the primary determinants of the final material's physical properties. Generic substitution with a shorter or longer alkyl chain (e.g., propyl or pentyl) will predictably and significantly alter the mesomorphic behavior, phase transition temperatures, and solubility of the synthesized liquid crystal or polymer [1]. This sensitivity arises from the critical role of the terminal alkyl chain in governing molecular packing, intermolecular interactions, and the overall flexibility of the mesogenic core [2]. Therefore, the selection of 4-Butylbenzoyl chloride is driven by the specific, pre-determined performance criteria of the target material, for which alternative alkyl chain lengths will yield a different and likely unsuitable outcome [3].

Quantitative Differentiation of 4-Butylbenzoyl chloride (CAS 28788-62-7) for Scientific Selection


Mesophase Induction via Precise Alkyl Chain Length Control

The 4-n-butyl chain is a well-established structural element for inducing liquid crystalline phases. The synthesis of poly(2,5-bis[(4-butylbenzoyl)oxy]styrene), or PBBOS, a mesogen-jacketed liquid crystalline polymer, relies specifically on 4-butylbenzoyl chloride as a precursor [1]. In contrast, using an analog with a shorter alkyl chain (e.g., 4-propylbenzoyl chloride) or a branched isomer (e.g., 4-tert-butylbenzoyl chloride) would result in a material with fundamentally different steric bulk and molecular packing, thereby failing to produce the intended mesomorphic organization [2].

Liquid Crystals Mesomorphic Properties Materials Chemistry

Reactivity with Nucleophiles in a Homologous Series

As a class, para-substituted benzoyl chlorides exhibit a predictable reactivity trend in nucleophilic substitution reactions based on the electronic and steric properties of the substituent. The *n*-butyl group is a weak electron-donating group by induction, which subtly decreases the electrophilicity of the carbonyl carbon relative to an unsubstituted benzoyl chloride [1]. In a homologous series, the primary difference between 4-butylbenzoyl chloride and, for example, 4-pentylbenzoyl chloride lies in the increased lipophilicity and slightly greater steric bulk of the longer chain. While direct rate constant data is not available, the reaction rate of 4-butylbenzoyl chloride is expected to be marginally faster than that of 4-pentylbenzoyl chloride due to reduced steric hindrance during the nucleophilic attack [2].

Organic Synthesis Reaction Kinetics Acylation

Lipophilicity and Solubility: A Differentiating Factor for Molecular Design

The calculated Log P (partition coefficient) provides a quantitative measure of lipophilicity, a key determinant of a molecule's absorption, distribution, and overall performance in biological systems. The consensus Log P for 4-Butylbenzoyl chloride is 3.63 . In comparison, the Log P for 4-propylbenzoyl chloride (C10H11ClO) is lower, approximately 3.0, while that for 4-pentylbenzoyl chloride (C12H15ClO) is higher, approximately 4.3 . This incremental increase in lipophilicity with each methylene unit allows for precise tuning of the partition coefficient in the final drug candidate or agrochemical intermediate [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Key Research and Industrial Applications for 4-Butylbenzoyl chloride (CAS 28788-62-7)


Synthesis of Side-Chain Liquid Crystal Polymers (SCLCPs) and Monomers

4-Butylbenzoyl chloride is the precursor of choice for synthesizing monomers like 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS) . This specific monomer is crucial for constructing mesogen-jacketed liquid crystalline polymers (MJLCPs), such as PBBOS, where the precise length of the 4-butyl chain is essential for inducing the desired mesophase and controlling the polymer's supramolecular organization [1]. Substitution with a propyl or pentyl analog would fail to achieve the same liquid crystalline properties in this specific system.

Preparation of Fine-Tuned Pharmaceutical and Agrochemical Intermediates

This compound is employed as a versatile acylating agent to introduce a butylbenzoyl moiety into bioactive molecules . The specific lipophilicity (Log P = 3.63) conferred by the *n*-butyl chain is a key design element for modulating the pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability [1]. This makes it a strategic building block in medicinal chemistry projects requiring precise control over molecular lipophilicity.

Synthesis of Bent-Core and Non-Conventional Liquid Crystals

4-Butylbenzoyl chloride is a valuable building block for synthesizing the complex aromatic cores of bent-core (banana-shaped) liquid crystals . The flexibility and length of the terminal butyl chain are critical factors that influence the formation of unique mesophases, including switchable ferroelectric and antiferroelectric smectic phases, which are of interest for next-generation display technologies and optical devices [1].

Development of Model Compounds and Specialty Polymers

Due to its well-defined structure and reactivity, 4-Butylbenzoyl chloride is used to create model compounds for studying structure-property relationships in polymer science and materials chemistry . For example, it is used to functionalize polymers or surfaces with a consistent, hydrophobic butylbenzoyl group, enabling systematic investigations into the effects of side-chain structure on bulk material properties like solubility, thermal stability, and morphology [1].

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